Isatoribine

Beschreibung

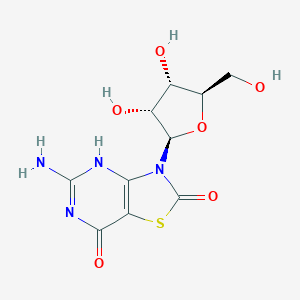

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O6S.H2O/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8;/h2-4,8,15-17H,1H2,(H3,11,12,13,18);1H2/t2-,3-,4-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWQQOVSUSJJJO-QAGDRQIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173640 | |

| Record name | Isatoribine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198832-38-1 | |

| Record name | Isatoribine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198832381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatoribine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISATORIBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85141ONN7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isatoribine: A Selective Toll-like Receptor 7 Agonist for Immune Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isatoribine (ANA245) is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. As a guanosine (B1672433) analog, this compound activates TLR7, leading to a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This immune activation has shown therapeutic potential, particularly in the context of viral infections. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of this compound and other TLR7 agonists.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7, located in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA (ssRNA) viruses.[1] The activation of TLR7 triggers a downstream signaling pathway that leads to the production of type I interferons (IFN-α/β) and other inflammatory cytokines, initiating a broad antiviral response.[2]

This compound is a synthetic guanosine analog that has been identified as a selective agonist of TLR7.[3][4] Its ability to stimulate the immune system has been investigated for the treatment of chronic viral infections, most notably Hepatitis C (HCV).[3] This guide details the current understanding of this compound's pharmacology, including its signaling pathway, in vitro activity, and in vivo efficacy.

Mechanism of Action: TLR7 Signaling Pathway

This compound exerts its immunostimulatory effects by activating the TLR7 signaling pathway. Upon binding to TLR7 in the endosome, this compound initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This is followed by the assembly of a signaling complex that includes interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6).

The activation of this complex leads to two primary downstream signaling branches:

-

Interferon Regulatory Factor 7 (IRF7) activation: The MyD88-dependent pathway leads to the activation of IRF7, a master regulator of type I interferon production. Activated IRF7 translocates to the nucleus and induces the transcription of IFN-α and IFN-β genes.

-

Nuclear Factor-kappa B (NF-κB) activation: The signaling cascade also results in the activation of the NF-κB pathway, which controls the expression of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.

The selective activation of TLR7 by this compound is considered advantageous, as dual TLR7/8 agonists may lead to a broader and potentially less desirable pro-inflammatory cytokine profile, including the induction of IL-2 and IL-8.

Quantitative Data

In Vitro Activity

Currently, specific EC50 values for this compound's activation of TLR7 are not widely available in the public domain. However, the activity of TLR7 agonists can be quantified using reporter gene assays, where cell lines expressing TLR7 and a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB promoter are utilized. The potency of the agonist is determined by measuring the dose-dependent increase in reporter gene expression.

In Vivo Efficacy in Hepatitis C Patients

A proof-of-concept clinical trial in patients with chronic Hepatitis C (genotypes 1 and non-1) demonstrated the antiviral activity of this compound. The study involved intravenous administration of this compound and showed a statistically significant reduction in plasma HCV RNA levels.

| Parameter | Value | Reference |

| Drug | This compound | |

| Dose | 800 mg | |

| Route of Administration | Intravenous | |

| Treatment Duration | 7 days | |

| Mean HCV RNA Reduction | -0.76 log10 IU/mL | |

| Range of HCV RNA Reduction | -2.85 to +0.21 log10 IU/mL | |

| Statistical Significance | P = 0.001 |

Table 1: In Vivo Antiviral Activity of this compound in Chronic Hepatitis C Patients

The reduction in viral load was correlated with the induction of immunological biomarkers, indicating a heightened antiviral state. An oral prodrug of this compound, ANA773, has also been developed and has shown to be converted to this compound in plasma.

Experimental Protocols

In Vitro TLR7 Activation Assay

This protocol outlines a general method for assessing the TLR7 agonist activity of a compound like this compound using a commercially available TLR7 reporter cell line.

Materials:

-

TLR7 reporter cell line (e.g., HEK-Blue™ hTLR7 cells)

-

Appropriate cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

Reporter gene detection reagent (e.g., QUANTI-Blue™, luciferase assay substrate)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Seed the TLR7 reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Cell Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with DMSO, if applicable) and a positive control (a known TLR7 agonist).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Signal Detection: Add the reporter gene detection reagent to the wells according to the manufacturer's instructions.

-

Measurement: Measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: Plot the signal intensity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a general method for measuring the induction of cytokines by this compound in human PBMCs.

Materials:

-

Freshly isolated human PBMCs

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin

-

This compound

-

96-well cell culture plates

-

Cytokine detection assay (e.g., ELISA or multiplex immunoassay kits)

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the PBMCs in complete RPMI-1640 medium and seed them into a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Compound Treatment: Add various concentrations of this compound to the wells. Include an unstimulated control and a positive control (e.g., LPS or another TLR agonist).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Measurement: Measure the concentration of desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentrations against the this compound concentration to generate dose-response curves.

Conclusion

This compound is a selective TLR7 agonist that has demonstrated the ability to activate the innate immune system and exert antiviral effects. Its mechanism of action through the MyD88-dependent signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, is well-characterized. The in vivo data from clinical trials in Hepatitis C patients supports its therapeutic potential. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other TLR7 agonists in a research and drug development setting. Further studies are warranted to fully elucidate its quantitative in vitro activity, including EC50 values and detailed cytokine profiles, as well as its selectivity against a broader range of TLRs.

References

- 1. Tickling the TLR7 to cure viral hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) [en.bio-protocol.org]

- 3. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]

- 4. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) [bio-protocol.org]

Isatoribine and its Prodrugs: A Technical Overview of Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatoribine is a synthetic nucleoside analog that has been investigated for its potent antiviral and immunomodulatory properties. As a selective agonist of Toll-like receptor 7 (TLR7), this compound stimulates the innate immune system, leading to the production of endogenous interferons and other antiviral cytokines.[1][2] This mechanism of action has positioned this compound and its prodrugs as potential therapeutic agents for chronic viral infections, particularly Hepatitis C (HCV).[2][3] However, this compound itself exhibits poor oral bioavailability, which has led to the development of prodrugs such as ANA975 and ANA971 to enhance its systemic delivery.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound and its prodrugs, focusing on its mechanism of action, pharmacokinetics, and relevant clinical data.

Mechanism of Action: TLR7 Agonism

This compound's primary mechanism of action is the activation of TLR7, a pattern recognition receptor predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. Upon binding to TLR7, this compound triggers a signaling cascade that culminates in an antiviral immune response.

TLR7 Signaling Pathway

The activation of TLR7 by this compound initiates a downstream signaling pathway mediated by the adaptor protein MyD88. This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this cascade results in the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB). Activated IRF7 translocates to the nucleus and induces the transcription of type I interferons (IFN-α/β), which are critical for antiviral immunity.

Caption: this compound-induced TLR7 signaling pathway.

Prodrug Development

To overcome the poor oral bioavailability of this compound, prodrugs such as ANA975 have been developed. These compounds are chemically modified versions of the parent drug that are designed to be efficiently absorbed from the gastrointestinal tract and then converted to the active this compound in the body.

Prodrug Activation of ANA975

ANA975 is converted to this compound through a two-step metabolic process. The first step involves hydrolysis by esterases, followed by oxidation by aldehyde oxidase. This conversion is rapid and extensive, leading to high systemic levels of this compound after oral administration of the prodrug.

Caption: Metabolic activation of ANA975.

Pharmacological Data

The following tables summarize the available quantitative pharmacological data for this compound and its prodrug, ANA975.

Table 1: Clinical Efficacy of Intravenous this compound in HCV Patients

| Parameter | Value | Reference |

| Drug | This compound | |

| Dose | 800 mg once daily | |

| Administration | Intravenous infusion | |

| Duration | 7 days | |

| Patient Population | 12 patients with chronic HCV | |

| Mean HCV RNA Reduction | -0.76 log10 units | |

| Range of HCV RNA Reduction | -2.85 to +0.21 log10 units | |

| Statistical Significance | P = 0.001 |

Table 2: Pharmacokinetics of this compound following Oral ANA975 Administration in Healthy Volunteers

| Parameter | Value | Reference |

| Drug | ANA975 (oral prodrug) | |

| Dose of ANA975 | 400 mg, 800 mg, 1200 mg (single dose) | |

| Resulting this compound Cmax | Typically occurred within 1 hour post-dose | |

| This compound AUC (at 1200 mg ANA975 dose)1 | Range: 23-40 mgh/L; Median: 27 mgh/L | |

| Bioavailability of this compound from ANA975 | Very high | |

| Comparison to IV Isatoribine2 | Similar AUC values at comparable molar doses |

1 The 1200 mg dose of ANA975 has an this compound content of 988 mg. 2 Compared to a daily 1-hour IV infusion of 800 mg this compound (first dose AUC range 19-38, median 24 mg*h/L).

Experimental Protocols

Detailed experimental protocols from the specific clinical trials are often proprietary. However, the following sections describe the standard methodologies for the key assays used to evaluate the pharmacological effects of this compound.

HCV RNA Quantification by Real-Time Reverse Transcription PCR (RT-qPCR)

This assay is used to measure the viral load in plasma or serum samples from patients.

Objective: To quantify the amount of HCV RNA in a biological sample.

Methodology:

-

RNA Extraction: Viral RNA is extracted from patient plasma or serum using a commercial kit, such as one based on silica-based spin column chromatography.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers targeting a conserved region of the HCV genome.

-

Real-Time PCR: The cDNA is then amplified in a real-time PCR instrument using specific primers and a fluorescently labeled probe. The instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.

-

Quantification: A standard curve is generated using known concentrations of HCV RNA standards. The HCV RNA concentration in the patient sample is determined by comparing its amplification signal to the standard curve.

Example of a Commercial Assay: The COBAS AmpliPrep/COBAS TaqMan HCV Test is an example of a fully automated system for HCV RNA quantification. It integrates sample preparation, reverse transcription, and real-time PCR amplification and detection. The assay typically has a broad dynamic range for quantification.

2',5'-Oligoadenylate Synthetase (OAS) Activity Assay

This assay measures the activity of OAS, an interferon-inducible enzyme that is a marker of the host's antiviral response.

Objective: To determine the enzymatic activity of 2',5'-OAS in patient samples (e.g., whole blood lysates).

Methodology:

-

Sample Preparation: Whole blood is collected, and peripheral blood mononuclear cells (PBMCs) can be isolated, or whole blood lysates can be prepared.

-

Enzyme Reaction: The sample is incubated with ATP and a dsRNA mimic (e.g., poly(I:C)) to activate the OAS enzyme. Activated OAS synthesizes 2',5'-oligoadenylates (2-5A) from ATP.

-

Detection of 2-5A: The amount of 2-5A produced is quantified. This can be done using various methods, including:

-

Radioimmunoassay (RIA): A competitive binding assay using a radiolabeled 2-5A tracer and a specific antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Similar to RIA but uses an enzyme-linked antibody for detection.

-

High-Performance Liquid Chromatography (HPLC): Separates and quantifies the different 2-5A oligomers.

-

-

Data Analysis: The OAS activity is expressed as the amount of 2-5A produced per unit of time per amount of protein in the sample.

Conclusion

This compound is a potent TLR7 agonist that stimulates the innate immune system to exert antiviral effects. While its poor oral bioavailability has been a limitation, the development of prodrugs like ANA975 has demonstrated a viable approach to achieving clinically relevant systemic exposures of this compound through oral administration. The available clinical data, although limited, suggests that this compound can significantly reduce HCV viral load. Further research and development in this area could lead to novel immunomodulatory therapies for viral diseases.

References

- 1. Pharmacokinetics, Safety, and Tolerability of the this compound Oral Prodrug ANA975 in a Phase I Heakthy Volunteer Study [natap.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Isatoribine: An In-Depth Technical Guide on its In Vitro and In Vivo Antiviral Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatoribine (ANA245), a guanosine (B1672433) analog, has been investigated for its antiviral properties. It functions as a selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[1][2] Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons and other cytokines, leading to an antiviral state.[1][2] This technical guide provides a comprehensive overview of the available in vitro and in vivo data on the antiviral effects of this compound, with a focus on its activity against Hepatitis C Virus (HCV) and other viruses. While this compound has shown promise in in vivo settings through immunomodulation, it is noteworthy that it appears to lack direct virus-inhibitory properties in standard in vitro assays.[2]

In Vitro Studies

A thorough review of publicly available scientific literature reveals a notable absence of quantitative in vitro antiviral data for this compound, such as 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI). This is likely because this compound's primary mechanism of action is the stimulation of an innate immune response rather than direct inhibition of viral replication. Standard in vitro antiviral assays using cell lines often do not fully recapitulate the complex immune interactions that occur in vivo. Therefore, the lack of reported in vitro efficacy is consistent with its classification as an immune modulator.

Table 1: Summary of In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | EC50 | CC50 | Selectivity Index (SI) | Reference |

| Various | Not Applicable | Not Applicable | Data not available | Data not available | Data not available |

Despite extensive searches of scientific literature, no specific EC50, CC50, or SI values for this compound against any virus in vitro could be identified. One study explicitly states that this compound "lacks virus-inhibitory properties in vitro".

In Vivo Studies

In contrast to the in vitro data, this compound has demonstrated significant antiviral effects in both preclinical animal models and human clinical trials, primarily through the induction of an antiviral immune response.

Preclinical In Vivo Studies

Early studies using the alternative name for this compound, 7-thia-8-oxoguanosine, revealed broad-spectrum antiviral activity in rodent models.

Table 2: Summary of Preclinical In Vivo Antiviral Activity of this compound (7-thia-8-oxoguanosine)

| Virus | Animal Model | This compound Dosage | Administration Route | Key Findings | Reference(s) |

| Semliki Forest virus, San Angelo virus, Banzi virus, Encephalomyocarditis virus | Mice | 50-200 mg/kg | Intraperitoneal | Significant protection from death when administered 1 day before virus inoculation. | |

| Rat coronavirus | Suckling rats | 50-200 mg/kg | Intranasal challenge, IP drug admin. | Effective against intranasal challenge, with activity present when treatment started up to 4 hours post-inoculation. | |

| Herpes simplex virus type 2 | Mice | 50-200 mg/kg | Intraperitoneal | Moderately effective. | |

| Vesicular stomatitis virus | Mice | 50-200 mg/kg | Intranasal challenge, IP drug admin. | Moderately effective. | |

| Punta Toro virus | Mice | 12.5-100 mg/kg/day | Intraperitoneal | Significant prophylactic and therapeutic protection from death; reduced liver damage and viral titers. | |

| Herpes type 1, Murine cytomegalovirus | Mice | 50-200 mg/kg | Intraperitoneal | Protection observed against both viruses. | |

| Human coronavirus (encephalitis model) | Mice | 50-200 mg/kg | Intracerebral challenge, IP drug admin. | Protection observed against encephalitis. |

Clinical In Vivo Studies: Hepatitis C Virus

A key proof-of-concept study by Horsmans et al. (2005) evaluated the antiviral effect of this compound in patients with chronic Hepatitis C.

Table 3: Summary of this compound Clinical Trial in Chronic Hepatitis C Patients

| Study Phase | Number of Patients | This compound Dosage | Treatment Duration | Key Findings | Reference |

| Phase I | 12 | 800 mg once daily | 7 days | - Significant reduction of plasma HCV RNA (mean, -0.76 log10 units; range, -2.85 to +0.21 log10 units; P = .001).- Viral load reduction observed in patients with genotype 1 and non-genotype 1 HCV.- Reduction in viral load correlated with induction of 2',5'-oligoadenylate synthetase, a marker of an antiviral state.- Treatment was well-tolerated with mild to moderate adverse events. |

Mechanism of Action: TLR7 Signaling Pathway

This compound's antiviral activity is mediated through its agonistic effect on Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a common component of many viruses. Upon binding of this compound, TLR7 initiates a downstream signaling cascade.

Experimental Protocols

In Vivo Clinical Trial for HCV (Horsmans et al., 2005)

-

Study Design: A proof-of-concept, open-label, multicenter study.

-

Patient Population: 12 patients with chronic HCV infection who had not received prior antiviral treatment. Patients had to have a plasma HCV RNA level > 100,000 IU/mL and elevated alanine (B10760859) aminotransferase (ALT) levels.

-

Treatment Regimen: Patients received an 800 mg intravenous infusion of this compound once daily for 7 consecutive days.

-

Efficacy Assessment: Plasma HCV RNA levels were quantified using the Roche COBAS AMPLICOR HCV MONITOR Test, v2.0.

-

Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

-

Pharmacodynamic Assessment: Induction of 2',5'-oligoadenylate synthetase (OAS1) activity in whole blood was measured as a biomarker of the host antiviral response.

General Protocol for In Vivo Murine Antiviral Studies

The following is a generalized protocol based on the studies with 7-thia-8-oxoguanosine.

-

Animal Models: Typically, specific pathogen-free mice (e.g., Swiss Webster, BALB/c) or suckling rats are used, depending on the virus being studied.

-

Virus Challenge: Animals are inoculated with a lethal dose of the virus via a relevant route (e.g., intraperitoneal, intranasal, intracerebral).

-

Drug Administration: this compound is administered, usually via intraperitoneal injection, at doses ranging from 12.5 to 200 mg/kg/day. Treatment can be prophylactic (before virus challenge) or therapeutic (after virus challenge).

-

Efficacy Endpoints:

-

Mortality: The number of surviving animals is recorded daily.

-

Viral Load: Virus titers in serum and target organs (e.g., liver, brain) are determined at specific time points post-infection using plaque assays or other viral quantification methods.

-

Pathology: Reduction in disease-specific symptoms (e.g., liver icterus) and histopathological changes in target organs.

-

Biomarkers: Measurement of serum enzyme levels (e.g., ALT, AST) and interferon levels.

-

Conclusion

This compound is a TLR7 agonist that has demonstrated significant in vivo antiviral activity against a range of viruses, most notably HCV. Its mechanism of action is indirect, relying on the stimulation of the host's innate immune system to create an antiviral state. The lack of direct in vitro antiviral activity underscores its role as an immunomodulatory agent. While the development of this compound for HCV was discontinued, the data from these studies provide valuable insights into the potential of TLR7 agonists as a class of antiviral therapeutics. Further research could explore the efficacy of this compound or its analogs against other viral infections where an enhanced innate immune response would be beneficial.

References

Isatoribine: A Technical Guide to its Potential Applications in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatoribine, a selective agonist of Toll-like receptor 7 (TLR7), has garnered attention for its immunomodulatory properties.[1][2][3] While its clinical development has primarily focused on infectious diseases such as Hepatitis C, the underlying mechanism of action holds significant promise for applications in oncology.[1][2] This technical guide provides an in-depth overview of this compound's core mechanism, potential therapeutic strategies in cancer, and relevant experimental considerations for researchers in drug development.

Introduction: The Role of TLR7 Agonists in Cancer Immunotherapy

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7, located in the endosomal compartment of immune cells like dendritic cells (DCs), B cells, and macrophages, recognizes single-stranded RNA viruses. Its activation triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This, in turn, stimulates a broad anti-tumor immune response, including the activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). The immunomodulatory effects of TLR7 agonists make them an attractive therapeutic strategy for various cancers.

This compound is a guanosine (B1672433) analog that acts as a selective agonist for TLR7. Its ability to stimulate the immune system has been demonstrated in both preclinical and clinical settings, primarily in the context of viral infections. This guide will explore the translation of these properties to the field of oncology research.

Mechanism of Action: The this compound-Induced TLR7 Signaling Pathway

This compound exerts its immunostimulatory effects by activating the TLR7 signaling pathway within immune cells. Upon binding to TLR7 in the endosome, this compound initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This triggers a downstream signaling cascade involving the IRAK (IL-1R-associated kinase) complex and TRAF6 (TNF receptor-associated factor 6). Ultimately, this pathway culminates in the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB).

The activation of IRF7 is primarily responsible for the robust production of type I interferons (IFN-α and IFN-β), which have potent anti-proliferative and pro-apoptotic effects on tumor cells and can enhance the cytotoxic activity of immune cells. The activation of NF-κB leads to the transcription of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and co-stimulatory molecules that are critical for the recruitment and activation of various immune cell populations, fostering a robust anti-tumor microenvironment.

Potential Applications in Oncology

The immunostimulatory properties of this compound suggest several potential applications in oncology research and therapy:

-

Monotherapy: In cancers with a low immunogenic profile, this compound could potentially be used as a monotherapy to "awaken" the immune system and induce an anti-tumor response. This may be particularly relevant in hematological malignancies where immune cells are more readily accessible.

-

Combination Therapy: this compound holds significant promise as part of a combination therapy regimen.

-

With Checkpoint Inhibitors: By promoting the infiltration and activation of T cells within the tumor microenvironment, this compound could enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) in patients who are non-responsive or have developed resistance.

-

With Chemotherapy or Radiotherapy: Conventional cancer therapies can induce immunogenic cell death, releasing tumor antigens. This compound could act as an adjuvant, amplifying the subsequent immune response against these antigens.

-

With Targeted Therapies: Combining this compound with targeted agents may offer a dual approach of directly inhibiting tumor growth and simultaneously stimulating an immune attack.

-

-

Vaccine Adjuvant: The ability of this compound to activate dendritic cells and promote a Th1-biased immune response makes it a strong candidate as an adjuvant for therapeutic cancer vaccines, enhancing the magnitude and durability of the vaccine-induced anti-tumor T cell response.

Quantitative Data

While specific quantitative data for this compound in oncology clinical trials is not yet available, a proof-of-concept study in patients with chronic Hepatitis C virus (HCV) infection provides valuable insight into its in vivo activity and dosage.

Table 1: Clinical Trial Data for this compound in Chronic Hepatitis C Infection

| Parameter | Value | Reference |

| Drug | This compound | |

| Indication | Chronic Hepatitis C Virus (HCV) Infection | |

| Dosage | 800 mg | |

| Route of Administration | Intravenous | |

| Treatment Duration | Once daily for 7 days | |

| Primary Endpoint | Change in plasma HCV RNA | |

| Mean Reduction in HCV RNA | -0.76 log10 units | |

| Range of Reduction in HCV RNA | -2.85 to +0.21 log10 units | |

| Statistical Significance (P-value) | P = 0.001 |

Note: This data is from a study on viral infection and should be interpreted with caution in the context of oncology. However, it demonstrates the potent in vivo immunostimulatory effect of this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the use of this compound in oncology research are not extensively published. However, based on standard methodologies for evaluating immunomodulatory agents in cancer, the following general protocols can be adapted.

In Vitro Assessment of this compound's Immunostimulatory Activity

Objective: To determine the ability of this compound to activate immune cells and induce cytokine production.

Methodology:

-

Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or isolated immune cell populations (e.g., plasmacytoid dendritic cells, B cells) in appropriate media.

-

This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for 24-48 hours. A vehicle control (e.g., DMSO) should be included.

-

Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of key cytokines such as IFN-α, TNF-α, IL-6, and IL-12 using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.

-

Flow Cytometry: Analyze the expression of activation markers (e.g., CD80, CD86, HLA-DR) on the surface of dendritic cells or other antigen-presenting cells by flow cytometry.

In Vivo Evaluation of this compound's Anti-Tumor Efficacy

Objective: To assess the anti-tumor activity of this compound in a preclinical animal model of cancer.

Methodology:

-

Animal Model: Utilize a relevant syngeneic mouse tumor model (e.g., B16 melanoma, CT26 colon carcinoma) in immunocompetent mice (e.g., C57BL/6, BALB/c).

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Treatment Regimen: Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups: vehicle control, this compound monotherapy, and potentially combination therapy groups (e.g., this compound + anti-PD-1). Administer this compound via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

-

Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors and spleens.

-

Tumor Analysis: Analyze the tumor microenvironment for immune cell infiltration (e.g., CD8+ T cells, NK cells) by immunohistochemistry or flow cytometry.

-

Spleen Analysis: Analyze splenocytes for systemic immune activation and the presence of tumor-specific T cells using an ELISpot assay.

-

Conclusion and Future Directions

This compound, as a selective TLR7 agonist, presents a compelling rationale for its investigation in oncology. Its ability to potently activate the innate immune system and drive a subsequent adaptive anti-tumor response positions it as a promising candidate for monotherapy in immunologically "cold" tumors and, more significantly, as a key component of combination immunotherapies.

Future research should focus on:

-

Preclinical Oncology Studies: Conducting comprehensive in vitro and in vivo studies to establish the efficacy of this compound in various cancer models and to identify potential predictive biomarkers of response.

-

Combination Strategies: Systematically evaluating this compound in combination with other immunotherapies, chemotherapies, and targeted agents to identify synergistic interactions.

-

Clinical Translation: Designing and initiating early-phase clinical trials to evaluate the safety, tolerability, and preliminary efficacy of this compound in cancer patients, both as a monotherapy and in combination regimens.

The exploration of this compound in oncology research holds the potential to unlock new therapeutic avenues and improve outcomes for cancer patients by harnessing the power of the innate immune system.

References

Methodological & Application

Application Notes and Protocols for Isatoribine Dosage and Administration in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Dosage of TLR7 Agonists in Murine Models

The following table summarizes dosages and administration routes for various TLR7 agonists used in murine models for anti-tumor and antiviral research. This data can serve as a starting point for determining the optimal dosage of isatoribine.

| TLR7 Agonist | Dosage | Mouse Strain | Administration Route | Application |

| Resiquimod (R848) | 20 µ g/mouse | C57BL/6 | Intraperitoneal (i.p.) | Lung Cancer |

| 80 µ g/mouse | C57BL/6 | Intraperitoneal (i.p.) | Lung Cancer | |

| 3 mg/kg | - | Retro-orbital | Pancreatic Cancer | |

| 50 µg (~2 mg/kg) | C57BL | Intraperitoneal (i.p.) | Immune Stimulation | |

| 100 µg (~4 mg/kg) | C57BL | Intraperitoneal (i.p.) | Immune Stimulation | |

| Loxoribine | 2-3 mg/mouse | - | Subcutaneous (s.c.) or Intravenous (i.v.) | NK Cell Activation |

| 8-10 mg/mouse | - | Oral | NK Cell Activation | |

| Gardiquimod | 1 mg/kg | - | Peritumoral injection | Melanoma |

| 1 µg/ml (in vitro) | - | - | Splenocyte Activation |

Experimental Protocols

General Protocol for the Administration of a TLR7 Agonist in a Murine Model

This protocol provides a generalized methodology for the administration of a TLR7 agonist, which can be adapted for this compound.

1. Materials:

-

TLR7 Agonist (e.g., this compound)

-

Sterile, endotoxin-free vehicle (e.g., Phosphate-Buffered Saline (PBS), Saline, or a suitable oil-based vehicle like sesame oil)

-

Syringes and needles of appropriate gauge (e.g., 27.5 gauge)

-

Murine model (e.g., C57BL/6, BALB/c)

-

Personal Protective Equipment (PPE)

2. Preparation of the Dosing Solution:

-

Aseptically prepare the dosing solution. For instance, Resiquimod (R848) has been dissolved in endotoxin-free water to a concentration of 1 mg/mL.

-

The final concentration should be calculated based on the desired dose and the volume to be administered.

-

Ensure the solution is well-mixed before administration.

3. Animal Handling and Administration:

-

All animal procedures should be performed in accordance with institutional guidelines and approved protocols.

-

The choice of administration route will depend on the experimental design. Common routes for systemic delivery of TLR7 agonists include:

-

Intraperitoneal (i.p.) injection: A common and effective route for systemic administration.

-

Intravenous (i.v.) injection: For rapid and widespread distribution.

-

Subcutaneous (s.c.) injection: For slower, more sustained release.

-

Oral gavage: For oral administration, though bioavailability may vary.

-

-

For localized treatment, such as in tumor models, peritumoral or intratumoral injections can be utilized.

4. Dosing Schedule:

-

The dosing schedule will vary depending on the specific aims of the study.

-

For acute immune activation, a single dose may be sufficient.

-

For chronic models, such as cancer therapy studies, repeated dosing may be necessary. For example, R848 has been administered every other day.

-

It is crucial to monitor the animals for any adverse effects, as high doses of TLR7 agonists can induce toxicity.

5. Post-Administration Monitoring:

-

Monitor the animals for clinical signs of immune activation, which can include transient weight loss and changes in body temperature.

-

At the experimental endpoint, tissues can be collected for analysis of immune cell activation, cytokine production, viral load, or tumor growth, depending on the study's objectives.

Mandatory Visualization

TLR7 Signaling Pathway

Caption: TLR7 signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Administration of this compound

References

Application Notes and Protocols for Isatoribine in Peripheral Blood Mononuclear Cell (PBMC) Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatoribine is a selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1] Activation of TLR7 in immune cells, particularly plasmacytoid dendritic cells (pDCs) and B lymphocytes within the peripheral blood mononuclear cell (PBMC) population, triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This immunostimulatory activity has positioned this compound and other TLR7 agonists as potential therapeutics for viral infections and oncology.[2][3]

These application notes provide a comprehensive protocol for the in vitro use of this compound in human PBMC cultures. The document outlines methods for PBMC isolation and culture, this compound treatment, and subsequent analysis of cellular responses, including cytokine production and cell viability. Furthermore, it presents a detailed visualization of the TLR7 signaling pathway to facilitate a deeper understanding of this compound's mechanism of action.

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on cytokine production and cell viability in human PBMC cultures. The data presented here is a representative compilation based on typical responses observed with TLR7 agonists. Actual results may vary depending on the donor, specific experimental conditions, and the assay used.

Table 1: this compound-Induced Cytokine Production in Human PBMCs

| This compound Concentration (µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| 0 (Unstimulated Control) | < 20 | < 50 | < 50 |

| 0.1 | 100 - 300 | 50 - 150 | 50 - 200 |

| 1 | 500 - 1500 | 200 - 600 | 200 - 800 |

| 10 | 2000 - 5000 | 800 - 2000 | 1000 - 3000 |

| 50 | 3000 - 8000 | 1500 - 4000 | 2000 - 6000 |

Table 2: Effect of this compound on PBMC Viability

| This compound Concentration (µM) | Cell Viability (%) | Notes |

| 0 | > 95% | Unstimulated control |

| 1 | > 95% | No significant cytotoxicity observed |

| 10 | > 90% | Minimal to no cytotoxicity |

| 50 | 80 - 90% | Potential for mild cytotoxicity at higher concentrations |

| 100 | 70 - 85% | Increased cytotoxicity may be observed |

| IC50 (µM) | > 100 | The half-maximal inhibitory concentration (IC50) for this compound on PBMC viability is generally high, indicating low cytotoxicity at typical effective concentrations. |

Experimental Protocols

Isolation of Human PBMCs from Whole Blood

This protocol describes the isolation of PBMCs from human whole blood using density gradient centrifugation.

Materials:

-

Human whole blood collected in heparinized tubes

-

Phosphate-Buffered Saline (PBS), sterile

-

Ficoll-Paque™ PLUS

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS at room temperature.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube, minimizing mixing of the two layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible: plasma, a "buffy coat" of PBMCs, the Ficoll-Paque™ PLUS, and red blood cells at the bottom.

-

Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

-

Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

In Vitro Stimulation of PBMCs with this compound

This protocol outlines the stimulation of isolated PBMCs with this compound to induce cytokine production.

Materials:

-

Isolated human PBMCs

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in culture medium)

-

96-well cell culture plates

Procedure:

-

Resuspend the PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium at 2x the final desired concentrations.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours, depending on the specific cytokine being measured.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant for cytokine analysis. Store supernatants at -80°C if not analyzed immediately.

Cytokine Analysis

Cytokine levels in the collected supernatants can be quantified using various immunoassays.

Recommended Method: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., IFN-α, TNF-α, IL-6).

-

Follow the manufacturer's instructions for the assay procedure, including the preparation of standards, samples, and controls.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

PBMC Viability Assay

This protocol assesses the cytotoxic effect of this compound on PBMCs.

Recommended Method: MTT Assay

-

Following the stimulation protocol (Section 2), after the desired incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate the plate overnight at 37°C in a humidified incubator.

-

Read the absorbance at 570 nm with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability relative to the unstimulated control.

Visualizations

This compound-Induced TLR7 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound binding to TLR7 in a plasmacytoid dendritic cell.

Experimental Workflow for this compound Treatment of PBMCs

The following diagram outlines the key steps in the experimental workflow for assessing the effects of this compound on PBMCs.

References

- 1. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tickling the TLR7 to cure viral hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TLR7 Agonist Increases Responses of Hepatitis B Virus-Specific T Cells and Natural Killer Cells in Patients With Chronic Hepatitis B Treated With Nucleos(T)Ide Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying TLR7 Function in Dendritic Cells Using Isatoribine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded viral RNA. Its activation in dendritic cells (DCs), particularly plasmacytoid DCs (pDCs), triggers a potent antiviral state characterized by the production of type I interferons (IFN) and other pro-inflammatory cytokines, as well as the upregulation of co-stimulatory molecules, leading to the priming of adaptive immune responses. Isatoribine (also known as ANA245) is a guanosine (B1672433) analog that acts as a selective agonist for TLR7, making it a valuable tool for studying TLR7-mediated signaling pathways and the subsequent activation of dendritic cells.[1][2] These application notes provide a comprehensive guide to utilizing this compound for in vitro studies of TLR7 function in human dendritic cells.

Mechanism of Action of this compound

This compound activates the TLR7 signaling cascade within the endosomes of dendritic cells. This activation leads to the recruitment of the adaptor protein MyD88, which in turn initiates a signaling cascade involving IRAK4, TRAF6, and ultimately the activation of transcription factors such as IRF7 and NF-κB.[3] The activation of IRF7 is paramount for the robust production of IFN-α, a hallmark of pDC activation.[1] NF-κB activation leads to the expression of various pro-inflammatory cytokines and chemokines. The culmination of these signaling events is the maturation of dendritic cells, enhancing their ability to present antigens and activate T cells.

Data Presentation

The following tables provide a representative overview of the expected dose-dependent effects of a TLR7 agonist like this compound on human monocyte-derived dendritic cells (mo-DCs) and plasmacytoid dendritic cells (pDCs). Note: Specific quantitative data for this compound is limited in publicly available literature; therefore, these tables present expected trends and example data based on the activity of potent TLR7 agonists. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific experimental system.

Table 1: Dose-Dependent Effect of a TLR7 Agonist on Cytokine Production by Human pDCs

| TLR7 Agonist Conc. (µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| 0 (Unstimulated) | < 10 | < 20 | < 20 |

| 0.1 | 250 ± 50 | 100 ± 20 | 50 ± 10 |

| 1 | 1500 ± 200 | 400 ± 50 | 200 ± 30 |

| 10 | 5000 ± 500 | 800 ± 100 | 500 ± 60 |

| 20 | 4800 ± 450 | 750 ± 90 | 480 ± 55 |

Table 2: Dose-Dependent Effect of a TLR7 Agonist on Maturation Marker Expression on Human mo-DCs

| TLR7 Agonist Conc. (µM) | % CD86+ Cells | MFI of HLA-DR | % CD83+ Cells |

| 0 (Unstimulated) | 15 ± 5 | 5000 ± 1000 | 5 ± 2 |

| 0.1 | 30 ± 7 | 8000 ± 1200 | 15 ± 4 |

| 1 | 60 ± 10 | 15000 ± 2000 | 40 ± 8 |

| 10 | 85 ± 8 | 25000 ± 3000 | 70 ± 10 |

| 20 | 82 ± 9 | 24000 ± 2800 | 68 ± 12 |

(MFI = Mean Fluorescence Intensity)

Experimental Protocols

Protocol 1: Isolation and Culture of Human Monocyte-Derived Dendritic Cells (mo-DCs)

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant human Interleukin-4 (IL-4)

-

CD14 MicroBeads (for monocyte isolation)

-

This compound

Procedure:

-

Monocyte Isolation: Isolate CD14+ monocytes from human PBMCs using magnetic-activated cell sorting (MACS) with CD14 MicroBeads according to the manufacturer's protocol.

-

Differentiation of mo-DCs:

-

Culture the isolated CD14+ monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL recombinant human GM-CSF, and 25 ng/mL recombinant human IL-4.

-

Incubate the cells at 37°C in a humidified 5% CO2 incubator.

-

On day 3, add fresh medium containing GM-CSF and IL-4.

-

On day 5 or 6, the immature mo-DCs are ready for stimulation.

-

-

Stimulation with this compound:

-

Harvest the immature mo-DCs and resuspend them in fresh culture medium.

-

Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

Add varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) to the wells. Include an unstimulated control (vehicle only).

-

Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Analysis:

-

After incubation, harvest the cells for flow cytometry analysis of maturation markers (Protocol 3).

-

Collect the culture supernatants for cytokine analysis by ELISA (Protocol 4).

-

Protocol 2: Isolation and Stimulation of Human Plasmacytoid Dendritic Cells (pDCs)

Materials:

-

Human PBMCs

-

pDC Isolation Kit (e.g., by magnetic-activated cell sorting)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant human Interleukin-3 (IL-3)

-

This compound

Procedure:

-

pDC Isolation: Isolate pDCs from human PBMCs using a pDC isolation kit according to the manufacturer's instructions.

-

Cell Culture and Stimulation:

-

Culture the isolated pDCs at a density of 1 x 10^5 cells/well in a 96-well U-bottom plate in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL recombinant human IL-3.

-

Add varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) to the wells. Include an unstimulated control.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Analysis:

-

After incubation, centrifuge the plate and collect the supernatants for IFN-α analysis by ELISA (Protocol 4).

-

Protocol 3: Flow Cytometry Analysis of Dendritic Cell Maturation Markers

Materials:

-

Stimulated and unstimulated dendritic cells

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against human:

-

CD11c (for mo-DCs)

-

CD123 (for pDCs)

-

HLA-DR

-

CD80

-

CD86

-

CD83

-

-

Isotype control antibodies

Procedure:

-

Harvest the dendritic cells and wash them with cold FACS buffer.

-

Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.

-

Aliquot 100 µL of the cell suspension into FACS tubes.

-

Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentrations.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 300 µL of FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Protocol 4: ELISA for Cytokine Quantification

Materials:

-

Culture supernatants from stimulated and unstimulated dendritic cells

-

ELISA kits for human IFN-α, TNF-α, IL-6, and IL-12p70

-

Microplate reader

Procedure:

-

Perform the ELISA according to the manufacturer's instructions provided with the kit.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add the culture supernatants and standards to the wells.

-

Incubate and then wash the plate.

-

Add the detection antibody.

-

Incubate and wash.

-

Add the enzyme conjugate (e.g., streptavidin-HRP).

-

Incubate and wash.

-

Add the substrate and stop the reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Visualizations

Caption: TLR7 Signaling Pathway in Dendritic Cells.

Caption: Experimental Workflow for Studying this compound Effects on DCs.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TLR2 and TLR7 mediate distinct immunopathological and antiviral plasmacytoid dendritic cell responses to SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]

Isatoribine: A Versatile Tool for Interrogating Antiviral Immune Responses

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatoribine, a guanosine (B1672433) analog, is a selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system.[1] TLR7 is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, where it recognizes single-stranded viral RNA (ssRNA). Activation of TLR7 by this compound mimics a viral infection, triggering a potent downstream signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This robust immune activation makes this compound a valuable tool for investigating the intricacies of antiviral immune responses, both in vitro and in vivo. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in studying antiviral immunity.

Mechanism of Action

This compound exerts its potent immunostimulatory effects by directly binding to and activating TLR7 within the endosomal compartment of immune cells. This binding event initiates a signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. The subsequent recruitment and activation of downstream signaling molecules, including interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6), lead to the activation of two major transcription factor pathways:

-

Interferon Regulatory Factor (IRF) Pathway: This pathway, particularly through the activation of IRF7, is crucial for the robust production of type I interferons (IFN-α and IFN-β).[2] These interferons play a central role in establishing an antiviral state in neighboring cells and in activating a broader immune response.

-

Nuclear Factor-kappa B (NF-κB) Pathway: Activation of NF-κB leads to the transcription of a wide array of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12. These cytokines contribute to the recruitment and activation of various immune cells, including natural killer (NK) cells and T cells, thereby enhancing the overall antiviral response.

The precise mechanism by which this compound reduces viral load is thought to involve a combination of these effects, including the direct antiviral activity of interferons, modulation of innate immunity, and the enhancement of cellular immune responses.[1]

Signaling Pathway of this compound via TLR7

Caption: this compound activates TLR7 in the endosome, leading to the production of interferons and cytokines.

Data Presentation: In Vivo Antiviral Activity

A proof-of-concept clinical study in patients with chronic Hepatitis C virus (HCV) infection demonstrated the in vivo antiviral efficacy of this compound.

| Parameter | Value | Reference |

| Drug | This compound | [3] |

| Dosage | 800 mg, intravenous, once-daily for 7 days | [3] |

| Patient Population | 12 patients with chronic HCV infection | |

| Mean Plasma HCV RNA Reduction | -0.76 log10 units (p = 0.001) | |

| Range of HCV RNA Reduction | -2.85 to +0.21 log10 units | |

| Correlation | Viral load reduction correlated with induction of 2',5'-oligoadenylate synthetase levels |

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in key in vitro experiments to investigate antiviral immune responses. Researchers should optimize concentrations and incubation times for their specific experimental systems.

Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Cytokine Profiling

This protocol describes the stimulation of human PBMCs with this compound to induce the production of interferons and other cytokines.

Materials:

-

This compound

-

Human PBMCs, isolated from healthy donors

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Reagents for cytokine quantification (e.g., ELISA or multiplex bead array kits for IFN-α, IFN-γ, TNF-α, IL-6)

-

Plate reader

Procedure:

-

PBMC Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium. Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

-

Cell Seeding: Adjust the cell suspension to a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

This compound Preparation and Stimulation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water, as per manufacturer's instructions). Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (a suggested starting range is 0.1 to 10 µM). Add 100 µL of the this compound dilutions to the respective wells in triplicate. For the unstimulated control, add 100 µL of medium without this compound.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C until cytokine analysis.

-

Cytokine Quantification: Measure the concentration of IFN-α, IFN-γ, TNF-α, and IL-6 in the supernatants using ELISA or a multiplex bead array assay according to the manufacturer's instructions.

Experimental Workflow for PBMC Stimulation and Cytokine Analysis

Caption: Workflow for stimulating PBMCs with this compound and subsequent cytokine analysis.

Protocol 2: In Vitro Antiviral Assay - Cytopathic Effect (CPE) Inhibition Assay

This protocol assesses the antiviral activity of this compound by measuring its ability to protect cells from virus-induced cell death.

Materials:

-

This compound

-

Susceptible host cell line (e.g., Vero, A549, Huh-7)

-

Virus stock with a known titer (e.g., Vesicular Stomatitis Virus, Encephalomyocarditis Virus, Hepatitis C Virus replicon system)

-

Complete cell culture medium

-

96-well cell culture plates

-

CO2 incubator

-

Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the host cell line into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

-

This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Once the cells are confluent, remove the growth medium and add 100 µL of the this compound dilutions to the wells in triplicate. Include a "cells only" control (no virus, no compound) and a "virus control" (virus, no compound).

-

Incubation (Pre-treatment): Incubate the plate for 18-24 hours at 37°C to allow for the induction of an antiviral state by this compound.

-

Virus Infection: Following the pre-treatment incubation, add a predetermined amount of virus (e.g., a multiplicity of infection of 0.01 to 0.1) to all wells except the "cells only" control.

-

Incubation (Infection): Incubate the plate at 37°C until the "virus control" wells show approximately 80-100% CPE (typically 2-5 days, depending on the virus).

-

Quantification of Cell Viability: Assess cell viability using a suitable reagent according to the manufacturer's protocol. For example, with Neutral Red, the cells are incubated with the dye, which is then extracted, and the absorbance is read.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the "cells only" and "virus" controls. Determine the 50% effective concentration (EC50) of this compound, which is the concentration that protects 50% of the cells from virus-induced CPE.

Logical Relationship in CPE Inhibition Assay

Caption: this compound induces an antiviral state, inhibiting viral replication and protecting cells from CPE.

Conclusion

This compound is a powerful research tool for dissecting the complex interplay between TLR7 signaling and the host antiviral immune response. Its ability to potently induce type I interferons and other pro-inflammatory cytokines provides a robust system for studying the molecular and cellular mechanisms of innate and adaptive immunity to viral pathogens. The protocols outlined in these application notes offer a starting point for researchers to explore the diverse applications of this compound in the fields of virology, immunology, and drug development.

References

Application Notes: Isatoribine in High-Throughput Screening for Immunomodulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatoribine is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system.[1] Activation of TLR7 in immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells, triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This robust immune response makes TLR7 an attractive target for the development of novel immunomodulators for various therapeutic areas, including viral infections and oncology. High-throughput screening (HTS) plays a crucial role in identifying new chemical entities that can modulate the TLR7 pathway. This compound serves as an essential tool in these screens, acting as a reference agonist to validate assay performance and quantify the activity of test compounds.

These application notes provide detailed protocols for two primary HTS assays for the identification and characterization of TLR7-targeting immunomodulators: a cell-based reporter gene assay and a more physiologically relevant cytokine release assay using human peripheral blood mononuclear cells (PBMCs).

Mechanism of Action: this compound and TLR7 Signaling

This compound, a guanosine (B1672433) analog, binds to the endosomal TLR7, mimicking the binding of its natural ligands, single-stranded RNA (ssRNA). This binding event induces a conformational change in the receptor, leading to its dimerization and the recruitment of the adaptor protein MyD88. The formation of the Myddosome complex initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of the transcription factors NF-κB and IRF7. Nuclear translocation of these factors drives the expression of genes encoding type I interferons and other inflammatory cytokines.

References

Isatoribine in Oncology: Application Notes for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatoribine (also known as ANA245) is a synthetic nucleoside analog that acts as a selective agonist for Toll-like receptor 7 (TLR7).[1] TLR7 is a component of the innate immune system, and its activation can trigger a cascade of immune responses, including the production of type I interferons and other cytokines. This immunomodulatory activity has led to the investigation of this compound and other TLR7 agonists as potential therapeutic agents for viral infections and cancer. While this compound's development has been more prominent in the context of Hepatitis C, its potential as an anti-cancer agent, primarily through immune stimulation, is a subject of scientific interest.

This document provides an overview of the available information and general protocols relevant to the in vivo study of TLR7 agonists like this compound in cancer models. Due to a lack of publicly available, detailed in vivo cancer studies specifically utilizing this compound, the following protocols are based on general methodologies for similar compounds and preclinical cancer research.

Mechanism of Action: TLR7 Agonism

This compound stimulates the immune system by binding to and activating TLR7, which is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells. This activation leads to the production of pro-inflammatory cytokines, most notably interferon-alpha (IFN-α). IFN-α has direct anti-proliferative and pro-apoptotic effects on tumor cells and can also enhance the activity of other immune cells, such as natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), which are crucial for anti-tumor immunity.

References

Flow Cytometry Analysis of Immune Cell Activation by Isatoribine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatoribine is a selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system.[1][2][3] Activation of TLR7, primarily expressed in endosomes of plasmacytoid dendritic cells (pDCs) and B lymphocytes, triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[4] This initial innate response subsequently orchestrates a broader adaptive immune response, involving the activation of T cells, B cells, and Natural Killer (NK) cells.[4] this compound has been investigated for its potential as an antiviral and anticancer agent due to its ability to stimulate a potent immune response.

This document provides detailed application notes and protocols for the analysis of immune cell activation in human peripheral blood mononuclear cells (PBMCs) following stimulation with this compound, using multi-color flow cytometry.

Key Immune Cell Subsets and Activation Markers

Flow cytometry is a powerful technique to dissect the complex cellular responses induced by this compound. By using a panel of fluorescently-labeled antibodies, it is possible to identify specific immune cell populations and quantify their activation status. The table below summarizes the key immune cell subsets involved in the response to TLR7 agonists and the markers used for their identification and to assess their activation.

| Immune Cell Subset | Lineage Markers | Activation Markers (Upregulation of) |

| Plasmacytoid Dendritic Cells (pDCs) | Lin-, HLA-DR+, CD123+, CD303+ | CD80, CD86, CD40, PD-L1 |

| Myeloid Dendritic Cells (mDCs) | Lin-, HLA-DR+, CD11c+ | CD80, CD86, CD40 |

| Natural Killer (NK) Cells | CD3-, CD56+ | CD69, CD25, HLA-DR, IFN-γ |

| B Cells | CD19+ or CD20+ | CD69, CD86, IgM |

| Helper T Cells | CD3+, CD4+ | CD69, CD25, HLA-DR, IFN-γ |

| Cytotoxic T Cells | CD3+, CD8+ | CD69, CD25, HLA-DR, IFN-γ |

Lin- refers to a lineage cocktail of antibodies (e.g., against CD3, CD14, CD19, CD20, CD56) used to exclude major lineages and identify rare populations like dendritic cells.

Quantitative Analysis of Immune Cell Activation

The following tables present illustrative quantitative data on the activation of various immune cell subsets in response to a TLR7 agonist. This data is based on typical responses observed with TLR7 agonists and serves as a guide for expected outcomes with this compound.

Table 1: Activation of Dendritic Cell Subsets

| Cell Type | Marker | Unstimulated (% positive) | TLR7 Agonist (% positive) |

| pDCs | CD86 | 5.2 ± 1.5 | 45.8 ± 5.2 |

| pDCs | CD80 | 3.1 ± 1.1 | 35.2 ± 4.8 |

| mDCs | CD86 | 10.5 ± 2.1 | 55.7 ± 6.3 |

| mDCs | CD80 | 8.2 ± 1.9 | 48.9 ± 5.5 |

Table 2: Activation of NK Cells and B Cells

| Cell Type | Marker | Unstimulated (% positive) | TLR7 Agonist (% positive) |

| NK Cells | CD69 | 2.1 ± 0.8 | 25.4 ± 3.1 |

| B Cells | CD86 | 4.5 ± 1.2 | 38.7 ± 4.5 |

| B Cells | CD69 | 3.8 ± 1.0 | 30.2 ± 3.9 |

Table 3: Activation of T Cell Subsets

| Cell Type | Marker | Unstimulated (% positive) | TLR7 Agonist (% positive) |

| CD4+ T Cells | CD25 | 5.6 ± 1.3 | 15.8 ± 2.4 |

| CD4+ T Cells | CD69 | 1.8 ± 0.5 | 12.3 ± 1.9 |

| CD8+ T Cells | CD25 | 4.2 ± 1.1 | 14.1 ± 2.2 |

| CD8+ T Cells | CD69 | 1.5 ± 0.4 | 10.8 ± 1.7 |

Signaling Pathway and Experimental Workflow

This compound-Induced TLR7 Signaling Pathway

Caption: this compound-induced TLR7 signaling pathway.

Experimental Workflow for Flow Cytometry Analysis

Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols

Materials and Reagents

-

Human peripheral blood from healthy donors

-

Ficoll-Paque PLUS (or equivalent density gradient medium)

-

Phosphate-buffered saline (PBS)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Brefeldin A (for intracellular cytokine staining)

-

Fc receptor blocking reagent (e.g., Human TruStain FcX™)

-

Live/dead stain (e.g., Zombie Aqua™ Fixable Viability Kit)

-

Fluorochrome-conjugated monoclonal antibodies (see suggested panels below)

-

Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™)

-

Flow cytometry staining buffer (PBS with 2% FBS and 0.05% sodium azide)

-

96-well U-bottom plates

-

Flow cytometer

Protocol for PBMC Isolation and Stimulation

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Counting and Plating: Wash the isolated PBMCs twice with PBS. Resuspend the cells in complete RPMI 1640 medium and perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using trypan blue exclusion. Plate the cells in a 96-well U-bottom plate at a density of 1 x 10^6 cells/well in 200 µL of complete RPMI 1640 medium.

-

Cell Stimulation: Prepare a stock solution of this compound. Add the desired final concentration of this compound (e.g., 1-10 µM) to the respective wells. For the unstimulated control, add the same volume of vehicle (e.g., DMSO). Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator. For intracellular cytokine analysis, add Brefeldin A (at the manufacturer's recommended concentration) for the last 4-6 hours of incubation.

Protocol for Flow Cytometry Staining

-